



Application Note: Quantitative Amino acid analysis using L-Norvaline-d5

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Compound of Interest		
Compound Name:	L-Norvaline-d5	
Cat. No.:	B12309094	Get Quote

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Introduction

Quantitative amino acid analysis is a critical tool in various scientific disciplines, from metabolic research and clinical diagnostics to quality control in the biopharmaceutical industry.[1]

Accurate and precise measurement of amino acid concentrations is essential for understanding physiological and pathological states, monitoring cell culture media, and determining the composition of protein-based therapeutics.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for this purpose, offering high sensitivity and specificity.[3][4]

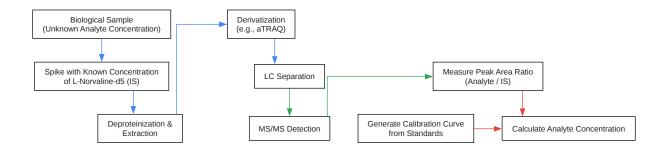
A key challenge in quantitative analysis is accounting for variability introduced during sample preparation and instrumental analysis.[5] The use of stable isotope-labeled internal standards is a widely accepted strategy to normalize for these variations, ensuring high accuracy and precision.[5][6] **L-Norvaline-d5**, a deuterated analog of the non-proteinogenic amino acid L-Norvaline, serves as an excellent internal standard for this application.[7] Its chemical properties are nearly identical to those of naturally occurring amino acids, allowing it to co-elute and experience similar ionization effects, while its mass difference enables distinct detection by the mass spectrometer.[5]

This application note provides a detailed protocol for the quantitative analysis of amino acids in biological samples using **L-Norvaline-d5** as an internal standard, coupled with LC-MS/MS.



Principle of Isotope Dilution Mass Spectrometry

The core of this method lies in the principle of isotope dilution. A known concentration of the stable isotope-labeled internal standard (**L-Norvaline-d5**) is added to each sample at the beginning of the workflow.[5] This "spiked" standard undergoes the same sample processing steps as the target amino acids (analytes). During LC-MS/MS analysis, the instrument measures the ratio of the signal intensity of each endogenous amino acid to the signal intensity of **L-Norvaline-d5**. Since any loss of sample during preparation or variation in instrument response will affect both the analyte and the internal standard equally, this ratio remains constant. By comparing the analyte/internal standard ratio in the unknown sample to a calibration curve generated from standards with known concentrations, the exact amount of each amino acid in the original sample can be accurately determined.



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Caption: Logical workflow for quantitative amino acid analysis.

Experimental Protocols

This protocol is a representative method and may require optimization for specific sample types and instrumentation.

- 1. Materials and Reagents
- Amino Acid Standard Mix (e.g., Sigma-Aldrich, Pickering Laboratories)



- L-Norvaline-d5 (MedchemExpress or equivalent)
- aTRAQ™ Reagents Application Kit (SCIEX) or similar derivatization kit[3]
- LC-MS grade water, methanol, and acetonitrile
- Formic acid and heptafluorobutyric acid (HFBA)
- Sulfosalicylic acid (SSA) for deproteinization[3]
- Biological samples (e.g., plasma, cell culture media)
- Calibrated pipettes and sterile microcentrifuge tubes
- 2. Preparation of Standards and Internal Standard Stock
- Amino Acid Calibration Standards: Prepare a series of calibration standards by serially diluting a certified amino acid standard mix in 0.1 M HCl. A typical concentration range would be 5 μM to 2000 μM.
- Internal Standard (IS) Stock Solution: Prepare a 1 mM stock solution of L-Norvaline-d5 in 0.1 M HCl.
- Working IS Solution: Dilute the IS stock solution to 250 μM in 0.1 M HCl.
- 3. Sample Preparation and Derivatization

The following protocol is adapted for a 10 µL sample volume.[3]

- Sample Collection: Collect biological samples using appropriate methods to minimize degradation. For plasma, use EDTA as an anticoagulant and centrifuge to separate plasma from blood cells.
- Internal Standard Spiking: Add 10 μ L of the 250 μ M working IS solution to 10 μ L of each sample, calibrator, and quality control (QC) sample.
- Deproteinization: Add 5 μL of 10% sulfosalicylic acid (SSA) to the mixture. Vortex thoroughly and centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.

Methodological & Application





- Transfer: Carefully transfer 5 μL of the deproteinized supernatant to a new microcentrifuge tube.
- Buffering: Add 20 μL of the derivatization kit's labeling buffer.
- Derivatization: Add 2.5 μL of the aTRAQ reagent (previously diluted in isopropanol as per the manufacturer's instructions).
- Incubation: Vortex and incubate at room temperature for 40 minutes.
- Quenching: Add 2.5 μ L of hydroxylamine (from the kit) to quench the reaction. Incubate for 15 minutes at room temperature.
- Dilution: Dilute the final derivatized sample with 180 μ L of LC-MS grade water. The sample is now ready for LC-MS/MS analysis.







Sample Preparation Workflow

Start:

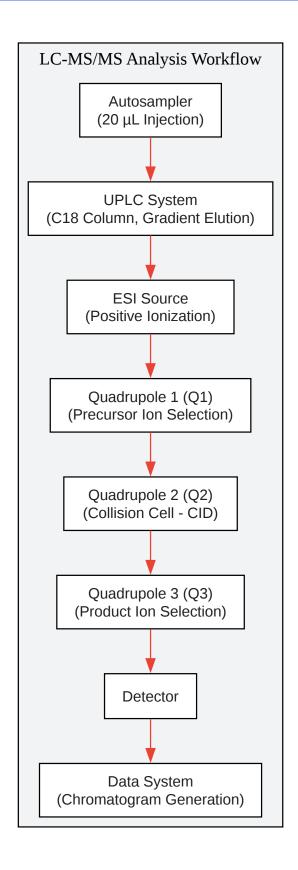
Add 10 µL of
250 µM L-Norvaline-d5

Add 5 µL 10% SSA,
vortex, centrifuge

Add 25 µL
Labeling Buffer

Add 25 µL
Labeling





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